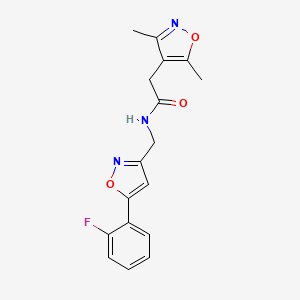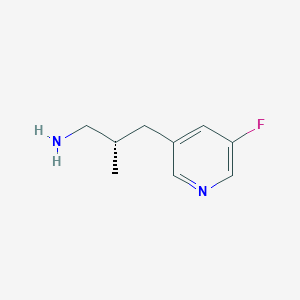
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, also known as DFN-15, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Mechanism Of Action
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the expression of genes involved in cell cycle progression and induces apoptosis in cancer cells. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea inhibits the activation of NF-κB signaling pathway, which is a key pathway involved in the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea reduces neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to have a low toxicity profile and is well tolerated in animal studies. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce tumor growth and metastasis in animal models. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several advantages for lab experiments such as its high purity, low toxicity, and well-defined mechanism of action. However, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has some limitations such as its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Future Directions
For research include the development of new analogs with improved pharmacological properties, the investigation of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in combination with other drugs, and the exploration of 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in other disease areas such as metabolic disorders and infectious diseases.
In conclusion, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a novel compound that has been synthesized and studied for its potential therapeutic applications in various diseases. 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea exerts its therapeutic effects through multiple mechanisms of action and has a low toxicity profile. Future research on 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has great potential for the development of new therapies in various disease areas.
Synthesis Methods
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-difluoroaniline with 3-bromopropanol to form the intermediate 2,6-difluorophenyl-3-hydroxypropylamine. This intermediate is then reacted with naphthalen-1-yl isocyanate to form 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea in good yield and purity.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-16-9-4-10-17(22)19(16)24-20(26)23-12-11-18(25)15-8-3-6-13-5-1-2-7-14(13)15/h1-10,18,25H,11-12H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDUCEJGIVZLQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)
methanone](/img/structure/B2396119.png)


![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)

![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
